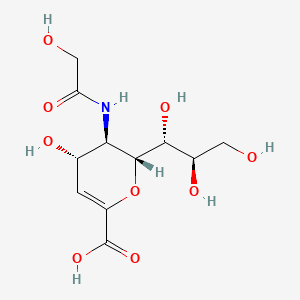

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid

Descripción general

Descripción

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is a carboxamide . It is also known as N-Glycolyl-2,3-didehydro-2-deoxyneuraminic Acid . It has been found to occur in porcine, bovine and equine submandibular glands as well as in the urine of pig, horse and rat .

Molecular Structure Analysis

The molecular formula of 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is C11H17NO9 . Its structure has been confirmed by NMR .Chemical Reactions Analysis

While specific chemical reactions involving 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid are not available, it’s known that this compound belongs to the class of organic compounds known as secondary alcohols .Physical And Chemical Properties Analysis

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is a solid at 20°C . It should be stored under inert gas at a temperature below 0°C . It is sensitive to air and heat .Aplicaciones Científicas De Investigación

Natural Occurrence and Structural Analysis

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid, a novel unsaturated sialic acid, has been identified in various animal glands and urine. This discovery was facilitated by techniques such as gel filtration, ion-exchange chromatography, and capillary gas-liquid chromatography/mass spectrometry. This compound shows inhibitory effects on Vibrio cholerae sialidase, hinting at its potential biochemical significance (Nöhle et al., 1985).

Synthesis and Inhibition of Sialidase

Research has focused on synthesizing analogs of 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid, particularly those modified at specific positions like C-4 and C-9. These analogs demonstrate inhibitory activity against sialidase from sources such as influenza virus A and pig liver membrane, underscoring their potential in antiviral research (Ikeda et al., 2001).

Metabolic Behavior in Mammals

Studies on the metabolism, uptake, and excretion of this compound in mammals like mice and rats have provided insights into its bioavailability and potential therapeutic use. These studies found that a significant proportion of orally administered 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid is absorbed and excreted via urine, with minimal alteration in its chemical structure (Nöhle et al., 1982).

Photoaffinity Labeling

Another application involves the use of a photoreactive derivative of 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid for photoaffinity labeling of sialidase enzymes. This approach aids in identifying and analyzing the structure and function of sialidases, which are critical in biological systems (van der Horst et al., 1990).

Sialic Acid Derivatives as Inhibitors

The synthesis of various derivatives of 2-deoxy-2,3-didehydro-N-glycoloylneuraminic acid has been explored to develop potent inhibitors against neuraminidases from viruses and bacteria. This research is pivotal for antiviral and antibacterial drug development (Meindl et al., 1974).

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3R,4S)-4-hydroxy-3-[(2-hydroxyacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO9/c13-2-5(16)9(18)10-8(12-7(17)3-14)4(15)1-6(21-10)11(19)20/h1,4-5,8-10,13-16,18H,2-3H2,(H,12,17)(H,19,20)/t4-,5+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDONZIZJWIPGCO-NCJYIMSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)NC(=O)CO)C(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)NC(=O)CO)[C@@H]([C@@H](CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192987 | |

| Record name | 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid | |

CAS RN |

39937-91-2 | |

| Record name | 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039937912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B1229319.png)

![N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1229329.png)

![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)

![2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)

![2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester](/img/structure/B1229338.png)

![2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1229341.png)